Enantiomeric Purity Advantage Over Racemic BAY-899
(R)-BAY-899 is the isolated R-enantiomer of BAY-899, whereas commercially available BAY-899 is a racemic mixture containing both active and less active enantiomers . The less active enantiomer of BAY-899 is described as a potential negative control compound, confirming that the R-enantiomer is the eutomer (active enantiomer) [1].
| Evidence Dimension | Enantiomeric purity |
|---|---|
| Target Compound Data | Single enantiomer (R-enantiomer, CAS 2988191-40-6) |
| Comparator Or Baseline | Racemic BAY-899 (CAS 2471967-92-5) |
| Quantified Difference | 100% R-enantiomer vs. ~50:50 mixture |
| Conditions | Not applicable (stereochemical identity) |
Why This Matters
Enantiomeric purity ensures that observed biological effects are attributable solely to the active stereoisomer, eliminating confounding signals from the less active enantiomer and improving experimental reproducibility in target engagement studies.
- [1] Wortmann L, Lindenthal B, Muhn P, et al. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo. J Med Chem. 2019;62(22):10321-10341. View Source
